4-Bromo-3-(tert-butoxy)anisole

Catalog No.
S14230465
CAS No.
M.F
C11H15BrO2
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(tert-butoxy)anisole

Product Name

4-Bromo-3-(tert-butoxy)anisole

IUPAC Name

1-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C11H15BrO2/c1-11(2,3)14-10-7-8(13-4)5-6-9(10)12/h5-7H,1-4H3

InChI Key

MVNORXMIPLCJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)OC)Br

4-Bromo-3-(tert-butoxy)anisole is an organic compound characterized by the presence of a bromine atom at the para position and a tert-butoxy group at the meta position relative to the methoxy group on an aromatic ring. Its chemical formula is C12H17BrOC_{12}H_{17}BrO, and it features a molecular weight of approximately 271.17 g/mol. The structure consists of a benzene ring substituted with a bromine atom, a tert-butoxy group, and a methoxy group, making it a member of the aryl ether family.

The compound is typically synthesized for various applications in organic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure imparts specific reactivity and biological properties that are of interest in research and industrial applications.

Typical of aryl ethers:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like methoxy can facilitate electrophilic substitution on the aromatic ring.
  • Dehydrohalogenation: Under certain conditions, it can undergo elimination reactions to form alkenes.

These reactions are significant for modifying the compound to enhance its utility in various applications.

Several synthesis methods have been reported for preparing 4-Bromo-3-(tert-butoxy)anisole:

  • Bromination of Anisole Derivatives: This method involves the bromination of 3-(tert-butoxy)anisole using bromine in a solvent under controlled temperatures. The reaction typically proceeds through an electrophilic aromatic substitution mechanism.
  • Vapor Phase Reaction: A more efficient method involves vaporizing both 3-(tert-butoxy)anisole and bromine in a reaction chamber, allowing them to react at elevated temperatures (below 100 °C) under reduced pressure. This method minimizes by-products and enhances yield .
  • Direct Etherification: Starting from 4-bromoanisole, tert-butanol can be reacted under acidic conditions to introduce the tert-butoxy group.

4-Bromo-3-(tert-butoxy)anisole finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing active pharmaceutical ingredients due to its unique reactivity.
  • Agrochemicals: Its derivatives could be explored for use as pesticides or herbicides.
  • Material Science: Compounds with similar structures are often used in polymer chemistry for developing new materials with desirable properties.

Several compounds share structural similarities with 4-Bromo-3-(tert-butoxy)anisole. Here are some notable examples:

Compound NameStructureKey Features
4-BromoanisoleC7H7BrOSimple bromo derivative without tert-butyl
4-Bromo-3-nitroanisoleC7H6BrNO3Contains a nitro group; used in dye synthesis
4-Bromo-3-chloroanisoleC7H6BrClOContains chlorine; studied for antimicrobial properties
4-Bromo-3-propyl-anisoleC10H13BrOPropyl substituent alters physical properties

Uniqueness of 4-Bromo-3-(tert-butoxy)anisole

The uniqueness of 4-Bromo-3-(tert-butoxy)anisole lies in its combination of a bulky tert-butoxy group and a bromine atom on the aromatic ring. This configuration not only influences its chemical reactivity but also potentially enhances its solubility and biological activity compared to simpler analogs. Its specific synthesis methods further distinguish it from other similar compounds, allowing for tailored applications in various chemical processes.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

258.02554 g/mol

Monoisotopic Mass

258.02554 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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